Potassium 6-(p-toluidino)naphthalene-2-sulphonate
Potassium 6-(p-toluidino)naphthalene-2-sulphonate
Fluorescent probe for measuring protein conformational changes and quantitative measurement of protein hydrophobicity processes that modify the exposure of the probe to water. Essentially nonfluorescent in water. Fluorescent when bound to membranes (q.y. ~0.27) or hydrophobic domains of proteins (q.y. ~0.72). Fluorescence enhanced by cyclodextrins. Can be used to provide a sensitive method for separating and analyzing cyclodextrins by capillary electrophoresis.
Brand Name:
Vulcanchem
CAS No.:
32752-10-6
VCID:
VC21194625
InChI:
InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);
SMILES:
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+]
Molecular Formula:
C17H15KNO3S
Molecular Weight:
352.5 g/mol
Potassium 6-(p-toluidino)naphthalene-2-sulphonate
CAS No.: 32752-10-6
Cat. No.: VC21194625
Molecular Formula: C17H15KNO3S
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluorescent probe for measuring protein conformational changes and quantitative measurement of protein hydrophobicity processes that modify the exposure of the probe to water. Essentially nonfluorescent in water. Fluorescent when bound to membranes (q.y. ~0.27) or hydrophobic domains of proteins (q.y. ~0.72). Fluorescence enhanced by cyclodextrins. Can be used to provide a sensitive method for separating and analyzing cyclodextrins by capillary electrophoresis. |
|---|---|
| CAS No. | 32752-10-6 |
| Molecular Formula | C17H15KNO3S |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | potassium;6-(4-methylanilino)naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21); |
| Standard InChI Key | ZFJZETSWCLZVEJ-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
| SMILES | CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O.[K] |
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